3-(4-Ethoxyphenyl)-1,1-dimethylthiourea
Overview
Description
3-(4-Ethoxyphenyl)-1,1-dimethylthiourea is an organic compound characterized by the presence of an ethoxyphenyl group attached to a dimethylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea typically involves the reaction of 4-ethoxyaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or chloroform
- Temperature: Room temperature to slightly elevated temperatures (25-40°C)
- Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile or dichloromethane; temperature: 0-25°C
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C
Substitution: Nucleophiles such as alkoxides or amines; solvent: ethanol or methanol; temperature: 25-50°C
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Ethoxyphenyl)-1,1-dimethylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Thiourea: A simpler analog without the ethoxyphenyl group.
1,1-Dimethylthiourea: Lacks the ethoxyphenyl group, making it less complex.
4-Ethoxyphenylthiourea: Similar structure but without the dimethyl groups.
Comparison: 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea is unique due to the presence of both the ethoxyphenyl and dimethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it more versatile in various applications compared to its simpler analogs.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1,1-dimethylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-14-10-7-5-9(6-8-10)12-11(15)13(2)3/h5-8H,4H2,1-3H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWULXOJLGNTGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354393 | |
Record name | 3-(4-ethoxyphenyl)-1,1-dimethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801334 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5304-13-2 | |
Record name | NSC157326 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-ethoxyphenyl)-1,1-dimethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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